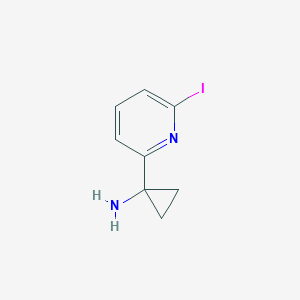
1-(6-Iodopyridin-2-YL)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Iodopyridin-2-YL)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyridine ring substituted with an iodine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Iodopyridin-2-YL)cyclopropanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Another method involves the halogen-metal exchange followed by borylation, which is a two-step process where the halogen atom is first exchanged with a metal (such as lithium or magnesium), and then the resulting organometallic compound is reacted with a boron reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Iodopyridin-2-YL)cyclopropanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki-Miyaura coupling.
Lithium or Magnesium Reagents: Used in halogen-metal exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.
Scientific Research Applications
1-(6-Iodopyridin-2-YL)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Iodopyridin-2-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)cyclopropanamine: Similar structure but lacks the iodine substitution.
1-(6-Methylpyridin-2-yl)cyclopropanamine: Similar structure with a methyl group instead of iodine.
Uniqueness
1-(6-Iodopyridin-2-YL)cyclopropanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine substitution is beneficial.
Properties
Molecular Formula |
C8H9IN2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(6-iodopyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9IN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 |
InChI Key |
NTKWVGRBWJQDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


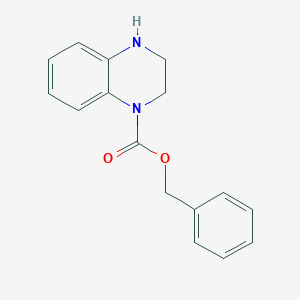
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
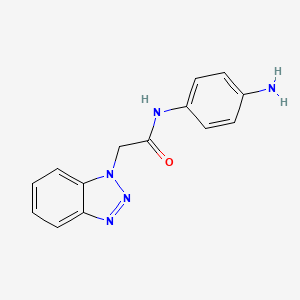
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
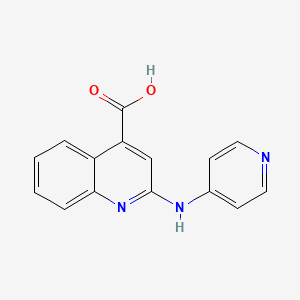
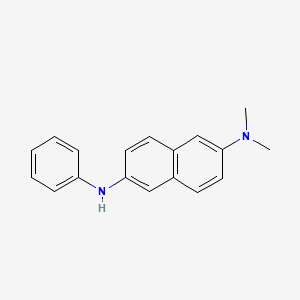

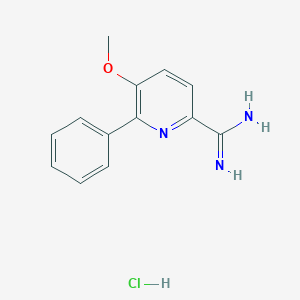
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
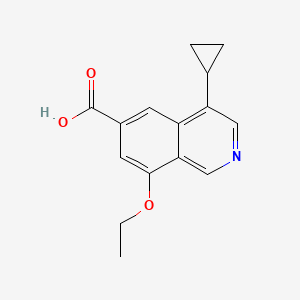



![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)
